molecular formula C21H27NO3 B4974703 N-(1-adamantylacetyl)phenylalanine

N-(1-adamantylacetyl)phenylalanine

Cat. No. B4974703
M. Wt: 341.4 g/mol
InChI Key: KGZGOFICHUPWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantylacetyl)phenylalanine, also known as adapalene, is a synthetic retinoid-like compound that is used for the treatment of acne. It was first approved by the US Food and Drug Administration (FDA) in 1996 for the treatment of acne vulgaris. Adapalene is a third-generation retinoid and is structurally similar to vitamin A. It is a topical medication and is available in the form of a gel, cream, or lotion.

Mechanism of Action

Adapalene binds to specific retinoic acid receptors in the skin, which leads to the normalization of the differentiation of follicular epithelial cells. This reduces the formation of microcomedones and prevents the development of acne lesions.
Biochemical and Physiological Effects:
Adapalene has been shown to have anti-inflammatory effects on the skin. It also increases the turnover of skin cells, which leads to a reduction in the formation of comedones. Adapalene has also been shown to increase collagen synthesis, which may have anti-aging effects on the skin.

Advantages and Limitations for Lab Experiments

Adapalene has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its efficacy in the treatment of acne. It is also readily available and relatively inexpensive. However, N-(1-adamantylacetyl)phenylalanine has some limitations for lab experiments. It is a topical medication and may not be suitable for certain types of experiments. It is also important to note that N-(1-adamantylacetyl)phenylalanine is a synthetic compound and may not accurately reflect the effects of natural compounds.

Future Directions

There are several future directions for research on N-(1-adamantylacetyl)phenylalanine. One area of interest is the use of N-(1-adamantylacetyl)phenylalanine for the treatment of other skin conditions, such as psoriasis and photoaging. Another area of interest is the development of new formulations of N-(1-adamantylacetyl)phenylalanine that may improve its efficacy and reduce its side effects. Additionally, there is interest in understanding the molecular mechanisms underlying the effects of N-(1-adamantylacetyl)phenylalanine on the skin.

Synthesis Methods

The synthesis of N-(1-adamantylacetyl)phenylalanine involves the reaction of 1-adamantylmagnesium bromide with N-(2-bromoacetyl)phenylalanine methyl ester. The resulting product is then subjected to a series of reactions, including deprotection and cyclization, to yield N-(1-adamantylacetyl)phenylalanine.

Scientific Research Applications

Adapalene has been extensively studied for its efficacy in the treatment of acne. It has been shown to be effective in reducing the number of acne lesions and improving the overall appearance of the skin. Adapalene works by normalizing the differentiation of follicular epithelial cells, which reduces the formation of microcomedones, the precursor to acne lesions.

properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c23-19(22-18(20(24)25)9-14-4-2-1-3-5-14)13-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18H,6-13H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZGOFICHUPWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC(CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantylacetyl)phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.